Ethyl 2-Chloro-2-[(propan-2-yl)imino]acetate: Physicochemical Profiling and Synthetic Applications in Drug Development
Ethyl 2-Chloro-2-[(propan-2-yl)imino]acetate: Physicochemical Profiling and Synthetic Applications in Drug Development
Executive Summary
In the landscape of modern synthetic chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (CAS: 1432684-06-4) represents a highly reactive, versatile electrophile belonging to the class of α -chloro- α -imino esters [1].
Unlike standard amides, which benefit from resonance stabilization, the imidoyl chloride moiety in this compound is highly electrophilic. This reactivity is further amplified by the adjacent electron-withdrawing ethyl ester group. Meanwhile, the isopropyl (propan-2-yl) group provides precisely tuned steric shielding, preventing uncontrolled oligomerization while directing nucleophilic attack exclusively to the imino carbon. This guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing this compound in advanced synthetic workflows.
Physicochemical Profiling
Understanding the physical properties of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate is foundational for maintaining its integrity during storage and reaction setups [1].
| Property | Value |
| IUPAC Name | Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate |
| CAS Number | 1432684-06-4 |
| Molecular Formula | C 7 H 12 ClNO 2 |
| Molecular Weight | 177.63 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in aprotic solvents (DCM, THF, Toluene, Et 2 O) |
| Reactivity Profile | Highly moisture-sensitive; reacts vigorously with H 2 O/MeOH |
| Storage Conditions | 2–8 °C (Refrigerated), strictly under inert atmosphere (Ar/N 2 ) |
Mechanistic Causality of Stability
The inherent instability of imidoyl chlorides in ambient environments stems from the highly polarized C=N bond. The electronegative chlorine atom and the adjacent ester carbonyl synergistically pull electron density away from the imino carbon. If exposed to atmospheric moisture, water acts as a nucleophile, readily displacing the chloride ion to form an unstable intermediate that tautomerizes and hydrolyzes into the corresponding amide [4]. Therefore, rigorous anhydrous techniques (Schlenk line, glovebox) are non-negotiable when handling this reagent.
Core Reactivity & Mechanistic Pathways
Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate serves as a linchpin for divergent synthesis. Its primary mode of reactivity is nucleophilic acyl substitution-type displacement at the sp 2 -hybridized imino carbon.
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Amidation & Imidation : Hard nucleophiles such as primary/secondary amines and alkoxides rapidly displace the chloride to yield amidines and imidates, respectively [4].
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Chemoselective C–C Bond Formation : While Grignard reagents typically attack esters, the use of iron catalysis allows for ultrafast, selective cross-coupling at the imidoyl chloride carbon, leaving the ethyl ester entirely intact [2].
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Heterocyclic Ring Expansion : Bifunctional nucleophiles, such as aziridines, undergo a cascade substitution-ring-opening-cyclization sequence to construct highly substituted 2-imidazolines [3].
Figure 1: Divergent synthetic pathways of Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate.
Experimental Workflows & Protocols
As a Senior Application Scientist, it is critical to not only execute protocols but to understand the "why" behind every reagent choice. The following workflows are designed as self-validating systems to ensure high yield and chemoselectivity.
Protocol A: Chemoselective Iron-Catalyzed Ketimine Synthesis [2]
Objective: Form a C–C bond at the imino carbon using a Grignard reagent without triggering a 1,2-addition at the sensitive ethyl ester moiety.
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Preparation : Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
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Catalyst & Substrate Loading : Add Ethyl 2-chloro-2-[(propan-2-yl)imino]acetate (1.0 equiv) and Fe(acac) 3 (5 mol%).
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Solvent System : Dissolve the mixture in a 4:1 ratio of anhydrous THF and N-Methyl-2-pyrrolidone (NMP).
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Causality: NMP is a critical co-solvent. It coordinates with and stabilizes the highly reactive, low-valent organoiron intermediate, preventing the Grignard reagent from undergoing unwanted homocoupling (Wurtz-type coupling).
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Temperature Control : Cool the reaction vessel to -40 °C using a dry ice/acetonitrile bath.
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Causality: Lowering the temperature kinetically suppresses the baseline reactivity of the Grignard reagent toward the ester, allowing the ultra-fast iron-catalyzed transmetalation at the C–Cl bond to outcompete all side reactions.
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Coupling : Dropwise add the desired Grignard reagent (RMgX, 1.1 equiv). The reaction is typically complete within 5 minutes.
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Quench & Workup : Quench rapidly with saturated aqueous NH 4 Cl. Extract with EtOAc, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Protocol B: Synthesis of 2-Imidazolines via Aziridine Ring Expansion [3]
Objective: Construct a substituted 2-imidazoline core via a cascade reaction with an aziridine.
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Reaction Setup : In an oven-dried vial under Argon, dissolve the imidoyl chloride (1.0 equiv) and the substituted aziridine (1.0 equiv) in anhydrous toluene (0.2 M).
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Base Addition : Add 2,6-lutidine (1.2 equiv) to the stirring solution.
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Causality: The initial attack of the aziridine nitrogen on the imidoyl carbon generates HCl. If a standard base like Triethylamine (Et 3 N) is used, it can trigger unwanted isomerization of the intermediate or ketenimine formation. 2,6-Lutidine is sterically hindered and non-nucleophilic; it perfectly scavenges the HCl without interfering with the delicate ring-expansion cascade.
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Thermal Cyclization : Seal the vial and heat to 80 °C for 12 hours. The intermediate imidoyl aziridine undergoes chloride-induced ring opening followed by intramolecular cyclization.
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Purification : Cool to room temperature. Filter the mixture through a Celite pad to remove the insoluble 2,6-lutidine hydrochloride salt. Concentrate the filtrate and purify via silica gel flash chromatography.
